1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-ol
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a benzodioxole moiety
Preparation Methods
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 1,3-benzodioxole.
Reaction Conditions: The piperidine is first functionalized to introduce a hydroxyl group at the 4-position. This can be achieved through various methods, including oxidation reactions.
Coupling Reaction: The benzodioxole moiety is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine: This compound has an amine group instead of a hydroxyl group, which can lead to different biological activities.
1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-one:
1-(1,3-Benzodioxol-5-ylmethyl)piperidine: Lacking the hydroxyl group, this compound has different physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-11-3-5-14(6-4-11)8-10-1-2-12-13(7-10)17-9-16-12/h1-2,7,11,15H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOJDJKVZDSKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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